molecular formula C9H13N3O4 B14478440 Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- CAS No. 67911-01-7

Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)-

Cat. No.: B14478440
CAS No.: 67911-01-7
M. Wt: 227.22 g/mol
InChI Key: KEBZNVDDTLNCHT-UHFFFAOYSA-N
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Description

Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- is a complex organic compound with the molecular formula C9H13N3O4. It contains a six-membered pyridazine ring, an ethoxy group, and a glycine moiety. This compound is notable for its diverse functional groups, including carboxylic acid, secondary amine, hydrazone, hydroxyl, and ether groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- typically involves the reaction of ethyl 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate with glycine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)-
  • N-(5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)glycine
  • Ethyl 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate

Uniqueness

Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

67911-01-7

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]acetic acid

InChI

InChI=1S/C9H13N3O4/c1-3-16-8-6(10-5-7(13)14)4-11-12(2)9(8)15/h4,10H,3,5H2,1-2H3,(H,13,14)

InChI Key

KEBZNVDDTLNCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN(C1=O)C)NCC(=O)O

Origin of Product

United States

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